molecular formula C23H17N3OS3 B1672437 Gue1654 CAS No. 397290-30-1

Gue1654

货号 B1672437
CAS 编号: 397290-30-1
分子量: 447.6 g/mol
InChI 键: UFOBDFMYJABXGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gue1654 is a modulator of OXE-R . It inhibits Gβγ but not Gα signaling triggered upon activation of Gα(i)-βγ by the chemoattractant receptor OXE-R . It does not interfere nonspecifically with signaling directly at or downstream of Gβγ .


Molecular Structure Analysis

The molecular structure of Gue1654 is represented by the formula C23H17N3OS3 . The compound has a molecular weight of 447.60 g/mol . The IUPAC name for Gue1654 is N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-di(phenyl)acetamide .


Physical And Chemical Properties Analysis

Gue1654 has a molecular weight of 447.60 g/mol . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds . Its topological polar surface area is 136.66 , and it has an XLogP of 4.67 . It does not break any of Lipinski’s rules .

科学研究应用

在G蛋白偶联受体研究中的偏倚配体机制

Gue1654已被确认为一种小分子调节剂,能够抑制G蛋白偶联受体(GPCRs)中的Gβγ信号传导,但不影响Gα信号传导,特别是在趋化受体OXE-R的情境下。这一发现突显了GPCR中一种新的配体偏倚机制,强调了其在开发途径特异性治疗药物中的作用。这代表了对如何选择性靶向GPCRs的理解发生了转变,暗示了在药物发现和分子药理学中的潜在应用(Blättermann等,2012)

在趋化受体功能和白细胞激活中的作用

作为Gβγ偏倚的OXE-R拮抗剂,Gue1654不抑制与Gαi相关的信号传导。这种特异性使Gue1654成为研究G蛋白亚基在趋化受体功能中参与的独特工具。这在理解嗜酸性粒细胞、中性粒细胞和单核细胞等白细胞的激活以及其在炎症性疾病中的影响方面尤为重要。Gue1654通过阻止5-oxo-ETE引发的白细胞中各种功能事件,表明其在治疗与炎症相关的疾病中的潜在应用(Kónya等,2014)

对炎症性疾病治疗的影响

Gue1654在调节趋化受体中特定信号途径方面的独特特性突显了其在开发针对炎症性疾病的新治疗策略中的潜力。通过选择性靶向白细胞中的Gβγ信号传导,它提供了一种控制炎症和免疫反应的新方法,可能导致针对嗜酸性粒细胞、中性粒细胞和单核细胞在某些疾病中发挥关键作用的新治疗方法(Kónya et al., 2014)

安全和危害

Gue1654 is classified as having acute oral toxicity (Category 4, H302) and poses a long-term (chronic) aquatic hazard (Category 4, H413) . It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . In case of ingestion, it is advised to rinse the mouth and consult a physician .

属性

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOBDFMYJABXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

397290-30-1
Record name 397290-30-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gue1654
Reactant of Route 2
Reactant of Route 2
Gue1654
Reactant of Route 3
Reactant of Route 3
Gue1654
Reactant of Route 4
Reactant of Route 4
Gue1654
Reactant of Route 5
Reactant of Route 5
Gue1654
Reactant of Route 6
Reactant of Route 6
Gue1654

Q & A

Q1: How does Gue1654 interact with its target, the 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor (OXE-R), and what are the downstream effects of this interaction?

A1: Gue1654 acts as a biased antagonist of OXE-R. [, ] Instead of completely blocking the receptor, it selectively inhibits specific signaling pathways. While traditional OXE-R antagonists block both Gαi and Gβγ signaling, Gue1654 specifically prevents Gβγ signaling without affecting Gαi-related pathways. [, ] This selective inhibition leads to the blockage of β-arrestin2 recruitment, a key step in OXE-R activation. [] Consequently, various 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE)-triggered functions in leukocytes are inhibited, including:

  • Reduced ERK1/2 phosphorylation in eosinophils and neutrophils []
  • Suppression of CD11b/CD18 integrin activation []
  • Inhibition of oxidative burst []
  • Prevention of actin polymerization []
  • Disruption of leukocyte interaction with endothelial cells []
  • Blockage of 5-oxo-ETE-induced Ca2+ flux and chemotaxis in monocytes []

Q2: What is the impact of Gue1654 on leukocyte activation and its potential implications for treating inflammatory diseases?

A2: Gue1654 effectively inhibits the activation of key leukocytes involved in inflammation: neutrophils, eosinophils, and monocytes. [] By preventing 5-oxo-ETE-mediated activation of these cells, Gue1654 disrupts crucial inflammatory processes. This suggests its potential as a therapeutic agent for inflammatory diseases characterized by excessive or dysregulated leukocyte activity, such as acute lung injury. []

Q3: Can you elaborate on the research demonstrating Gue1654's protective effects in a model of acute lung injury?

A3: A study utilized an in vitro model to investigate the impact of red blood cell-derived lipids, specifically 5-oxo-ETE and 5(S)-hydroxy6,8,11,14-eicosatetraenoic acid (5-HETE), on lung epithelial and endothelial cells. [] These lipids, known to be elevated in conditions like transfusion-related acute lung injury (TRALI), induced cytotoxicity, apoptosis, and inflammation in the lung cells. Treatment with Gue1654 effectively inhibited these detrimental effects, highlighting its potential to protect lung tissues from injury mediated by these specific lipids. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。